Benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
Overview
Description
Polyetherimide is a high-performance engineering thermoplastic known for its excellent mechanical properties, high-temperature resistance, and inherent flame resistance. First introduced by General Electric Company under the tradename ULTEM® in 1982, polyetherimide is characterized by its regular repeating units of ether and imide linkages . The aromatic imide units provide stiffness and high heat resistance, while the flexible ether linkages allow for good melt flow characteristics and processability .
Mechanism of Action
Polyetherimide (PEI) is a high-performance engineering thermoplastic . It is a polymer containing cyclic imide, especially of five-membered ring and ether units in the backbone . This compound is a special class of polyimide (PI), which is a condensation polymer derived from bifunctional carboxylic anhydrides and primary diamines .
Target of Action
PEI’s primary targets are the materials and environments where it is applied. It is used in high-performance applications like automotive, aerospace, industrial, and many more . Its chemical compositions can be tailored to provide materials having glass transition temperatures ranging from 150°C to 300°C .
Mode of Action
PEI exhibits its action through its interaction with the environment. The key reactions in their various syntheses were nucleophilic aromatic nitrodisplacements by aryloxide ions . The inclusion of ether group in PI’s aromatic dianhydride and/or aromatic diamine building blocks adds the flexibility to the rigid backbone structure resulting in the improvement of the melt processability without spoiling melt stability .
Biochemical Pathways
PEI affects the physical properties of the materials it is applied to. By targeting the phthalimide groups in the chain backbone, post-functionalization offers a pathway to adjust surface properties such as hydrophilicity, solvent resistance, and porosity .
Pharmacokinetics
Its properties such as high thermal stability, excellent mechanical property, inherent flame resistance, and solvent resistance make it suitable for various applications .
Result of Action
The result of PEI’s action is the creation of materials with high thermal stability, excellent mechanical and electrical properties . This high-performance polymer also exhibits high tensile strength, good flame resistance, and low smoke emission making it an ideal material of choice in automotive, electrical, medical, and other industrial applications .
Action Environment
The action of PEI is influenced by the environmental conditions where it is applied. It is performed under a carefully controlled atmospheric condition, typically an inert gas like nitrogen to prevent unwanted side reactions . Its high-temperature resistance competes with polyketones, polysulfones, and polyphenylene sulfide .
Biochemical Analysis
Biochemical Properties
Polyetherimide is a polymer containing cyclic imide, especially of five-membered ring and ether units in the backbone . It is categorized as a special class of polyimide (PI) which is a condensation polymer derived from bifunctional carboxylic anhydrides and primary diamines
Molecular Mechanism
Polyetherimide is produced via the polycondensation reaction between bisphenol-A dianhydride such as tetracarboxylic dianhydride (produced from the reaction of bisphenol A and phthalic anhydride) and a diamine such as m-phenylene diamine
Temporal Effects in Laboratory Settings
Polyetherimide’s physical properties remain stable following autoclave exposure and drying in vacuum at room temperature . It is resistant to UV radiation without the addition of stabilizers
Preparation Methods
Polyetherimide is synthesized through a polycondensation reaction between aromatic dianhydrides and aromatic diamines . The process involves the following steps:
Dissolution of Raw Materials: The raw materials, including bisphenol A dianhydride and m-phenylenediamine, are dissolved in a suitable solvent.
Polycondensation Reaction: The dissolved raw materials undergo a polycondensation reaction to form polyetherimide.
Industrial Production: Industrial production methods for polyetherimide include melt polycondensation and thermally induced phase separation.
Chemical Reactions Analysis
Polyetherimide undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the displacement of a nitro group by an aryloxide ion, leading to the formation of polyetherimide.
Oxidation and Reduction: Polyetherimide exhibits excellent thermo-oxidative stability, making it resistant to oxidation and reduction reactions under normal conditions.
Substitution Reactions: Common reagents used in substitution reactions include aryloxide ions and other nucleophiles.
Scientific Research Applications
Polyetherimide finds extensive use in various scientific research applications due to its unique properties:
Comparison with Similar Compounds
Polyetherimide is often compared with other high-performance polymers such as polyether ether ketone (PEEK) and polyphenylene sulfide (PPS). Here are some key comparisons:
Polyether Ether Ketone (PEEK): Polyetherimide is cheaper but has lower impact strength and a tighter temperature range compared to polyether ether ketone.
Polyphenylene Sulfide (PPS): Polyetherimide exhibits better dimensional stability and flame resistance compared to polyphenylene sulfide.
Polyethersulfone (PES): Polyetherimide has similar flame retardant properties but offers better mechanical strength and temperature resistance compared to polyethersulfone.
Similar Compounds
- Polyether ether ketone (PEEK)
- Polyphenylene sulfide (PPS)
- Polyethersulfone (PES)
- Polyimides (PI)
Polyetherimide stands out due to its unique combination of high-temperature resistance, mechanical strength, and processability, making it a versatile material for various applications.
Properties
IUPAC Name |
benzene-1,3-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20O8.C6H8N2/c1-31(2,17-3-7-19(8-4-17)36-21-11-13-23-25(15-21)29(34)38-27(23)32)18-5-9-20(10-6-18)37-22-12-14-24-26(16-22)30(35)39-28(24)33;7-5-2-1-3-6(8)4-5/h3-16H,1-2H3;1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLFLJXGGIUQKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)OC6=O.C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
61128-46-9 | |
Record name | 2,2-Bis[4-(3,4-dicarboxyphenoxy)phenyl]propane dianhydride-m-phenylenediamine copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61128-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
628.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61128-46-9 | |
Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Isobenzofurandione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, polymer with 1,3-benzenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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